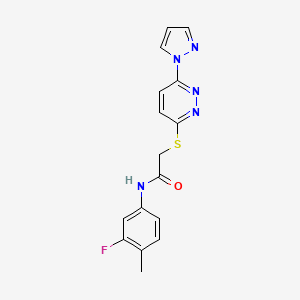
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide" is a structurally complex molecule that is likely to have interesting chemical and physical properties due to its diverse functional groups and heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using a mixture of solvents like toluene and methanol . The synthesis process is typically confirmed through various analytical techniques, including elemental analysis, FTIR, NMR, and X-ray diffraction. These methods ensure the correct structure and purity of the synthesized compound.
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using experimental techniques like X-ray diffraction (XRD) and supported by theoretical calculations such as Density Functional Theory (DFT) . The geometrical parameters obtained from these studies are in good agreement with the experimental data, suggesting a reliable approach to understanding the structure of the compound of interest.
Chemical Reactions Analysis
Although the provided papers do not detail specific chemical reactions for the compound "this compound," the methods used to study related compounds can be applied to investigate its reactivity. For instance, NBO analysis can reveal hyper-conjugative interactions and charge delocalization, which are important for understanding the reactivity of a molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one can be characterized by a range of techniques. The crystal structure is often determined by single-crystal X-ray diffraction, which provides information on the unit-cell parameters and the space group . Vibrational spectroscopy (FT-IR) and NMR spectroscopy are used to study the vibrational frequencies and chemical shifts, respectively, which are crucial for understanding the intra- and intermolecular interactions within the crystal . Additionally, the HOMO and LUMO analysis, as well as the molecular electrostatic potential, can be calculated to assess the electronic properties and potential applications in nonlinear optics .
Scientific Research Applications
Antioxidant Activity
Research has shown that pyrazole-acetamide derivatives, including structures related to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide, exhibit significant antioxidant activity. This was demonstrated in a study where coordination complexes constructed from pyrazole-acetamide were tested for their antioxidant properties (Chkirate et al., 2019).
Synthesis and Pharmaceutical Activity
Another study focused on the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides. These compounds, structurally related to the chemical , were evaluated for their anti-inflammatory activity (Sunder & Maleraju, 2013).
Facile Synthesis
Efficient synthesis methods have been developed for pyrazole and pyridazine derivatives, including those akin to this compound. These synthesis methods are important for producing various heterocyclic compounds used in medicinal chemistry (Rady & Barsy, 2006).
Analgesic Agents
The synthesis of novel thiazole derivatives with a pyrazole moiety, structurally similar to the chemical in focus, has been shown to exhibit analgesic activities. These compounds could potentially serve as new analgesic agents in medical applications (Saravanan et al., 2011).
Antimicrobial Activity
Some pyrazole-imidazole-triazole hybrids, related to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. This indicates potential application in developing new antimicrobial agents (Punia et al., 2021).
Antitumor Activity
A related compound, 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one, has been identified as a potent and selective phosphodiesterase 10A (PDE10A) inhibitor with potential for treating schizophrenia, demonstrating its application in antitumor activity (Kunitomo et al., 2014).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c1-11-3-4-12(9-13(11)17)19-15(23)10-24-16-6-5-14(20-21-16)22-8-2-7-18-22/h2-9H,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFCWGZITFDSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-chlorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016323.png)
![N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B3016324.png)
![4-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016327.png)
![2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B3016328.png)
![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B3016331.png)
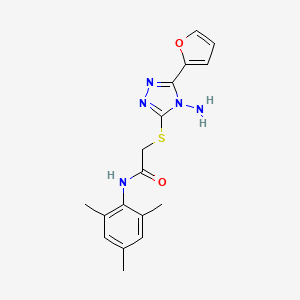

![4-(1,7-dimethyl-3-(naphthalen-1-ylmethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B3016335.png)
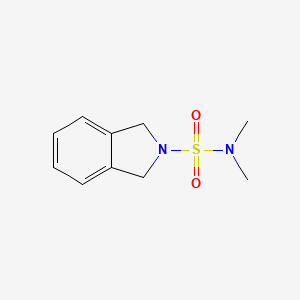
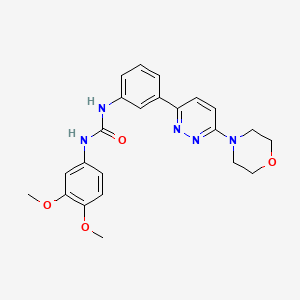
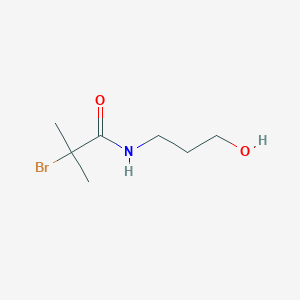
![8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B3016343.png)
![5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B3016344.png)